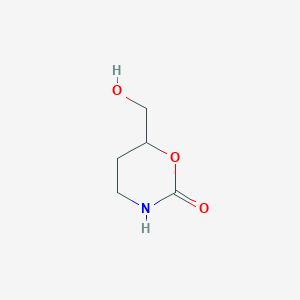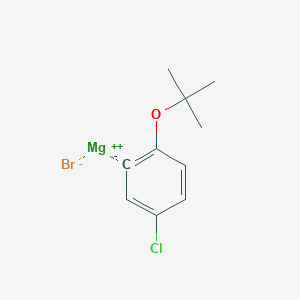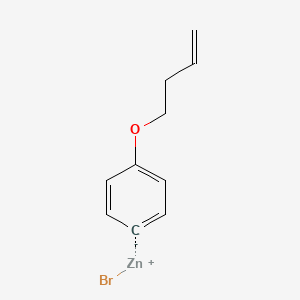![molecular formula C38H29P B14895540 (2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is characterized by its unique structure, which includes multiple biphenyl groups and a diphenylphosphane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of biphenyl derivatives with diphenylphosphane under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-purity reagents and solvents to ensure the desired product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Scientific Research Applications
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is widely used in scientific research due to its versatility as a ligand. Its applications include:
Chemistry: It serves as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which (2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects involves its ability to coordinate with transition metals. This coordination facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A similar ligand used in various catalytic processes.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another related compound with applications in asymmetric synthesis.
Uniqueness
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of selectivity and efficiency .
Properties
Molecular Formula |
C38H29P |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
diphenyl-[2-[2-[1-(4-phenylphenyl)ethenyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H29P/c1-29(30-25-27-32(28-26-30)31-15-5-2-6-16-31)35-21-11-12-22-36(35)37-23-13-14-24-38(37)39(33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28H,1H2 |
InChI Key |
ASNQEAGRGPEESV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




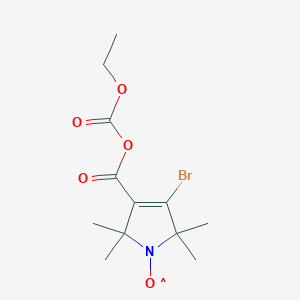
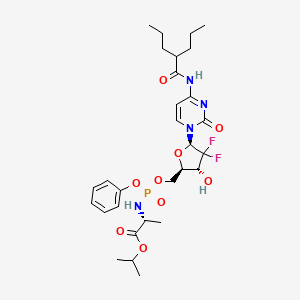
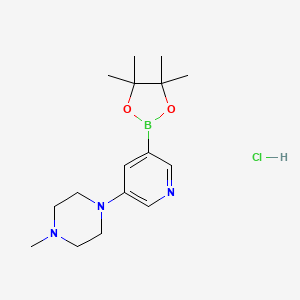


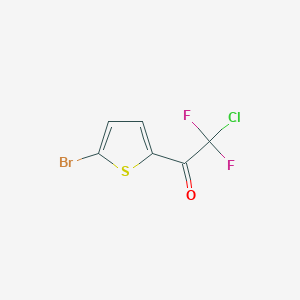
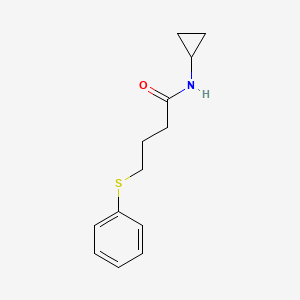
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
